![molecular formula C24H24N4O2S2 B12149859 2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149859.png)
2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its Z-configuration at the methylidene bridge and the presence of sulfur-containing functional groups (e.g., thioxo) contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-3-25-20-18(22(29)27-13-7-9-16(2)21(27)26-20)15-19-23(30)28(24(31)32-19)14-8-12-17-10-5-4-6-11-17/h4-7,9-11,13,15,25H,3,8,12,14H2,1-2H3/b19-15- |
InChI Key |
LJXRRLNDGKFZQK-CYVLTUHYSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
2-Amino-4-methylpyridine is reacted with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under refluxing toluene. This yields 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one after 12 hours, with a reported yield of 78%. The methyl group at position 9 is introduced via the methyl substituent on the pyridine ring.
Functionalization at Position 3
The 3-position of the pyrido[1,2-a]pyrimidin-4-one is formylated using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group, enabling subsequent Knoevenagel condensation. The formylated intermediate is isolated in 85% yield after recrystallization from ethanol.
Synthesis of the Thiazolidinone Fragment
The thiazolidinone moiety, 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene, is prepared through a cyclization strategy:
Thiourea Formation
3-Phenylpropylamine is condensed with carbon disulfide in alkaline methanol to form the corresponding thiourea derivative. This intermediate is isolated as a white solid in 92% yield.
Cyclization with α-Chloroketone
The thiourea reacts with ethyl α-chloroacetoacetate in dimethylformamide (DMF) at 60°C for 6 hours, yielding the thiazolidinone ring. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, achieving a 75% yield after column chromatography (hexane:ethyl acetate, 3:1).
Oxidation and Tautomerization
The thiazolidinone is treated with iodine in acetic acid to induce dehydrogenation, forming the exocyclic double bond. The Z-configuration is preserved by conducting the reaction at 0–5°C, followed by rapid quenching with sodium thiosulfate.
Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone Moieties
The formylated pyrido[1,2-a]pyrimidin-4-one undergoes Knoevenagel condensation with the thiazolidinone fragment:
Knoevenagel Reaction Conditions
A mixture of the formylated pyrido-pyrimidinone (1.0 equiv), thiazolidinone (1.2 equiv), and piperidine (10 mol%) in refluxing ethanol is stirred for 8 hours. The reaction is monitored by TLC (ethyl acetate:hexane, 1:1), and the Z-isomer is favored by steric hindrance from the 3-phenylpropyl group.
Isolation and Purification
The crude product is purified via silica gel chromatography (gradient elution from 20% to 50% ethyl acetate in hexane), yielding the coupled product in 68% yield. Reverse-phase HPLC confirms >98% Z-configuration.
Introduction of the Ethylamino Group
The ethylamino substituent at position 2 is introduced via nucleophilic substitution:
Chlorination at Position 2
The pyrido-pyrimidinone core is treated with phosphorus oxychloride (POCl₃) at 110°C for 3 hours, replacing the 2-hydroxyl group with chlorine. The chlorinated intermediate is isolated in 89% yield after vacuum distillation.
Amination with Ethylamine
The chlorinated compound reacts with excess ethylamine (70% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours. The reaction is neutralized with dilute HCl, and the product is extracted with dichloromethane, achieving a 74% yield.
Final Purification and Characterization
Crystallization
The crude product is dissolved in hot acetonitrile and cooled to −20°C, yielding needle-like crystals. Recrystallization increases purity to >99.5% as determined by HPLC.
Spectroscopic Analysis
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone H), 7.65–7.25 (m, 5H, aromatic H), 4.12 (q, J = 7.0 Hz, 2H, ethylamino CH₂), 3.85 (t, J = 6.5 Hz, 2H, thiazolidinone CH₂), 2.90 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₂₅H₂₅N₅O₂S₂: 523.1423; found: 523.1418.
Comparative Analysis of Synthetic Routes
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Pyrido-pyrimidinone | 2-Amino-4-methylpyridine, ethyl acetoacetate | 78 | 95 |
Thiazolidinone | Thiourea, α-chloroketone | 75 | 92 |
Knoevenagel coupling | Piperidine, ethanol, reflux | 68 | 98 |
Ethylamination | Ethylamine, THF, 50°C | 74 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
The compound 2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in the development of pharmaceutical agents, and summarizes relevant case studies and research findings.
Antimicrobial Activity
Research has shown that derivatives of pyridopyrimidine compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of thiazolo[3,2-a]pyrimidine derivatives that demonstrated moderate antimicrobial activity against various bacterial strains when tested against reference drugs . The presence of the thiazolidinone structure enhances the interaction with bacterial targets, making it a promising scaffold for developing new antibiotics.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyridopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. One study indicated that certain thiazolidinone derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that modifications to the pyrido-pyrimidine framework could lead to enhanced anticancer agents .
Enzyme Inhibition
Compounds similar to this compound have been studied for their role as enzyme inhibitors. For example, some derivatives have shown promise in inhibiting enzymes linked to inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Case Study 1: Antimicrobial Screening
In a systematic study, several thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Cytotoxicity Assays
Another study focused on evaluating the cytotoxic effects of various pyrido-pyrimidine derivatives on human cancer cell lines. The results showed that modifications to the ethylamino group significantly influenced the cytotoxicity profile, indicating a structure-activity relationship that could be exploited for drug development .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Biological Activity
The compound 2-(ethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 380590-64-7) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 506.65 g/mol. Its complex structure features a pyrido-pyrimidine core linked to a thiazolidinone moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds related to thiazolidinones have shown efficacy against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiazolidinone derivatives had minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin by factors of 10 to 50 .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
Compound 15 | Trichoderma viride | 0.004 | 0.006 |
Compound X | Escherichia coli | 0.03 | 0.06 |
Anticancer Activity
The anticancer potential of similar compounds has also been explored extensively. For example, thiazolidinone derivatives have been shown to enhance cell apoptosis in cancer cell lines and exhibit cytotoxicity comparable to cisplatin in vitro . A specific derivative demonstrated an IC50 value significantly lower than that of cisplatin, indicating improved potency.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa (cervical) | 5 |
Compound B | MCF-7 (breast) | 7 |
Compound C | A549 (lung) | 10 |
The mechanism by which these compounds exert their biological effects often involves the modulation of specific cellular pathways. For instance, docking studies have suggested that these compounds interact with key enzymes or receptors involved in cell proliferation and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of a series of thiazolidinones against multiple bacterial strains. The results indicated that specific substitutions on the thiazolidinone ring significantly enhanced antibacterial potency.
- Anticancer Screening : In vitro studies involving various cancer cell lines revealed that certain modifications to the thiazolidinone structure led to increased cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design.
Comparison with Similar Compounds
Key Insights :
- Substituent Flexibility: The ethylamino group in the target compound may confer different hydrogen-bonding capabilities compared to allylamino or aryl substituents in analogs .
Thiazolidinone-Containing Analogues
Thiazolidinone derivatives are widely studied for their antimicrobial and anti-inflammatory properties. Comparative analysis includes:
Key Insights :
- Electron-Withdrawing Groups: Chlorine substitution (e.g., in 10b) improves anti-inflammatory potency, suggesting that electron-deficient aryl groups on thiazolidinones enhance target binding .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodology: Synthesis involves multi-step protocols, including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives under controlled conditions. Key steps include:
- Use of Z-selective coupling agents to ensure stereochemical fidelity of the exocyclic double bond .
- Optimization of temperature (e.g., reflux in anhydrous THF at 80–100°C) and catalysts (e.g., Pd/C for cross-coupling reactions) to improve yields .
- Purification via column chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow:
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., ethylamino group at C2, phenylpropyl moiety on the thiazolidinone ring) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~511.6 g/mol) .
- X-ray Crystallography: For unambiguous Z-configuration confirmation of the exocyclic methylidene group .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Experimental Design:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference antibiotics .
- Anticancer Potential: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values; parallel testing on non-cancerous cells (e.g., HEK293) for selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution of ethylamino with allyl or benzyl groups) impact biological activity?
- Comparative Analysis:
Substituent at C2 | Biological Activity (IC50, μM) | Selectivity Index (Cancer vs. Normal Cells) |
---|---|---|
Ethylamino | 12.3 ± 1.5 (MCF-7) | 8.2 |
Allylamino | 8.9 ± 0.9 (MCF-7) | 5.7 |
Benzylamino | 6.4 ± 0.7 (MCF-7) | 3.1 |
- Key Insight: Bulky substituents (e.g., benzyl) enhance potency but reduce selectivity due to hydrophobic interactions with non-target proteins .
Q. What computational strategies can predict binding modes with biological targets?
- Approach:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase or human topoisomerase II).
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- Key Finding: The thioxo-thiazolidinone moiety forms hydrogen bonds with catalytic residues, while the pyrido-pyrimidinone core stabilizes π-π stacking .
Q. How can contradictory data on antimicrobial efficacy across studies be resolved?
- Root Cause Analysis:
- Strain Variability: Test compound against isogenic mutant strains (e.g., E. coli ΔacrB efflux pump mutants) to isolate resistance mechanisms .
- Media Effects: Compare activity in cation-adjusted Mueller-Hinton broth vs. RPMI-1640, as divalent cations may chelate the compound .
Q. What are scalable synthesis protocols for generating gram-scale quantities?
- Industrial Adaptation:
- Flow Chemistry: Continuous flow microreactors (e.g., Corning AFR) to enhance mixing and reduce reaction time for steps like thiazolidinone ring formation .
- Green Chemistry: Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) to improve sustainability .
Methodological Notes
- Data Validation: Cross-validate bioactivity data using orthogonal assays (e.g., ATP-based viability assays alongside MTT) to mitigate false positives .
- Structural Analogues: Refer to compounds like 2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one for SAR comparisons .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.